Reduced Gastrointestinal Blood Loss: Benorylate vs. Soluble Aspirin
Benorylate demonstrates significantly lower gastrointestinal (GI) blood loss compared to soluble aspirin. In a crossover study in 15 human subjects, mean daily fecal blood loss, measured using 51Cr-labelled red cells, was 1.7 ml/day during benorylate therapy versus 5.1 ml/day during therapy with soluble aspirin [1]. This represents a 3-fold difference and a 67% reduction in GI bleeding. This is a critical safety advantage for patients requiring long-term anti-inflammatory therapy [2].
| Evidence Dimension | Gastrointestinal Blood Loss |
|---|---|
| Target Compound Data | 1.7 ml/day |
| Comparator Or Baseline | Soluble Aspirin: 5.1 ml/day |
| Quantified Difference | 3.4 ml/day reduction (3-fold difference, P < 0.001) |
| Conditions | Human subjects (n=15), crossover study, 51Cr-labelled red cell method. |
Why This Matters
This quantified reduction in GI bleeding directly addresses the primary dose-limiting toxicity of aspirin, making benorylate a superior choice for chronic therapy where gastric safety is a procurement or clinical priority.
- [1] Croft DN, Cuddigan JHP, Sweetland C. Gastric Bleeding and Benorylate, a New Aspirin. Br Med J. 1972 Sep 2;3(5826):545. View Source
- [2] Alonso S, Armijo M, Piña M. Experimental comparative study of acute toxicity and gastric tolerance of eterylate, benorylate and acetylsalicylic acid. Archivos de Farmacologia y Toxicologia. 1978;4(3):349-356. View Source
